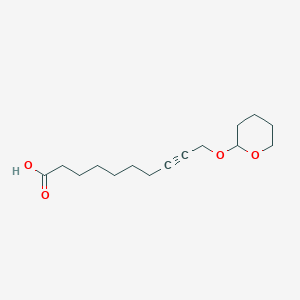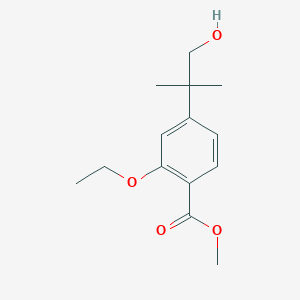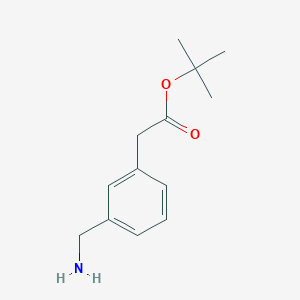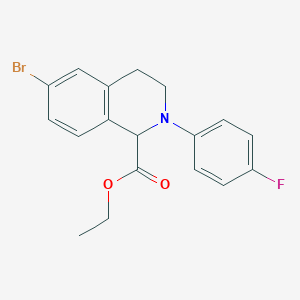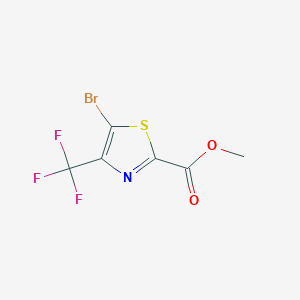![molecular formula C40H80NO8P B1504084 [(2R)-2,3-双(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-三十一氘十六烷酰氧基)丙基][1,1,2,2-四氘-2-[三(三氘甲基)氮杂阳离子基]乙基]磷酸盐 CAS No. 181041-62-3](/img/structure/B1504084.png)
[(2R)-2,3-双(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-三十一氘十六烷酰氧基)丙基][1,1,2,2-四氘-2-[三(三氘甲基)氮杂阳离子基]乙基]磷酸盐
描述
Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.
16:0 PC-d75 is a deuterated phosphocholine (PC) in which 75 protons of dipalmitoyl are replaced by deuterium.
科学研究应用
室内环境的阻燃剂
研究表明,某些有机磷化合物,如有机磷阻燃剂 (PFR) 和新兴 PFR (ePFR),通常用作溴化阻燃剂 (BFR) 的替代品,并且已在家庭、办公室和汽车灰尘等室内环境中检测到。研究表明,这些化合物可以在各种室内环境中以显着的浓度存在,可能导致人类接触,尽管与已建立的参考剂量相比,健康风险被认为相对较低 (Christia 等人,2018)。
缓蚀剂
某些有机磷酸盐化合物,如三(双(2-乙基己基)磷酸酯) (Ce(DEHP)3),因其作为缓蚀剂的作用而被研究,特别是用于保护 AZ31 镁合金等材料。这些化合物已证明具有提供卓越的腐蚀保护和引入循环 pH 依赖性缓蚀的潜力,这对于延长材料在各种工业应用中的使用寿命至关重要 (Calado 等人,2020)。
传感器技术
有机磷化合物也已在传感器技术领域得到探索。例如,三(2-乙基己基)磷酸盐已被确定为构建聚(氯乙烯) (PVC) 膜电极的有效溶剂介质,该电极对某些刺激物有反应。这突出了有机磷酸盐在开发针对各种应用的选择性和灵敏检测系统方面的潜力 (Katsu 等人,2002)。
生物监测和健康风险评估
多项研究调查了有机磷化合物在环境和人群中的存在和影响。例如,已对有机磷酸酯的尿液代谢物进行了研究,重点关注其在儿童等特定人群中的浓度和趋势。这些研究对于了解暴露水平、潜在健康风险以及确保安全的法规措施的必要性至关重要 (He 等人,2018)。
作用机制
Target of Action
The primary target of [(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate, also known as DPPC-d75, is the cell membrane. This compound is a deuterium-labeled version of DPPC, a zwitterionic phosphoglyceride . It is used for the preparation of liposomal monolayers .
Mode of Action
DPPC-d75 interacts with its target, the cell membrane, by integrating into the lipid bilayer. It forms liposomal monolayers that can serve effectively as a delivery vehicle for inducing immune responses against certain antigens .
Biochemical Pathways
The biochemical pathways affected by DPPC-d75 are primarily related to immune responses. Specifically, DPPC-d75 liposomes can be used to induce immune responses against glycosphingolipid (GSL) antigens . The exact downstream effects of this interaction depend on the specific antigen and the immune response it triggers.
Pharmacokinetics
The pharmacokinetics of DPPC-d75 involve its absorption, distribution, metabolism, and excretion (ADME). As a liposomal compound, DPPC-d75 can be absorbed and distributed throughout the body via the circulatory system. The deuterium labeling of DPPC-d75 can potentially affect its pharmacokinetic and metabolic profiles . .
Result of Action
The molecular and cellular effects of DPPC-d75’s action primarily involve the induction of immune responses. By serving as a delivery vehicle for antigens, DPPC-d75 liposomes can trigger immune responses against these antigens . This can lead to the production of antibodies and other immune responses that can help protect against diseases associated with these antigens.
Action Environment
The action, efficacy, and stability of DPPC-d75 can be influenced by various environmental factors. For instance, the presence of certain solvents, such as DMSO, can affect the behavior of lipid model membranes like DPPC-d75 . Additionally, surface tension can influence the phase transition behavior of DPPC-d75 liposomes . These factors can potentially affect the effectiveness of DPPC-d75 as a delivery vehicle for antigens and its ability to induce immune responses.
属性
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-FFEHLJSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677034 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
CAS RN |
181041-62-3 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using DPPC-d75, also known as [(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate, in studying lipid bilayer phase transitions?
A1: DPPC-d75 is a deuterated form of dipalmitoylphosphatidylcholine (DPPC), a common phospholipid found in cell membranes. Using DPPC-d75 in conjunction with regular DPPC allows researchers to create asymmetric bilayers, which are useful for studying the individual behavior of each leaflet within the bilayer. This is because the deuterium labeling in DPPC-d75 can be differentiated from regular DPPC using techniques like sum frequency generation (SFG) vibrational spectroscopy. [] This approach provides deeper insights into the melting process, revealing that the top leaflet of a supported DPPC bilayer melts before the bottom leaflet, highlighting the influence of the substrate on the bilayer's phase transition behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



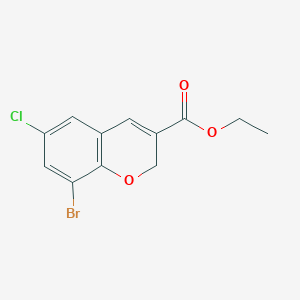
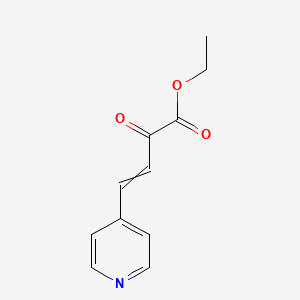

![6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1504016.png)


